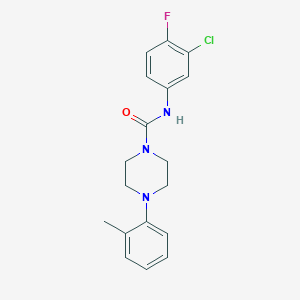![molecular formula C16H15F2NO2 B277813 N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide](/img/structure/B277813.png)
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide, also known as DFB or DFB-OMe, is a chemical compound that has gained significant attention in scientific research for its potential as a therapeutic agent. DFB-OMe is a member of the benzamide class of compounds and is structurally similar to other benzamide derivatives, such as sulpiride and amisulpride.
作用机制
The exact mechanism of action of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to inhibit the activity of several enzymes involved in cell growth and proliferation, including topoisomerase II and histone deacetylase. It has also been found to induce oxidative stress, which can lead to cell death. In inflammation, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses. In neurological disorders, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to have a variety of biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce apoptosis. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. In inflammation, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to reduce the infiltration of immune cells into inflamed tissues. In neurological disorders, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe in lab experiments is its broad range of potential therapeutic applications. It has been found to have potential in cancer, inflammation, and neurological disorders, making it a versatile compound for research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more severe side effects. However, one limitation of using N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is its relatively low potency compared to other compounds, which may require higher concentrations to achieve therapeutic effects.
未来方向
There are several future directions for research on N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe. One area of research is the development of more potent derivatives of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe that may have improved therapeutic efficacy. Another area of research is the investigation of the mechanisms of action of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe in different therapeutic contexts. This may lead to the identification of new targets for therapeutic intervention. Additionally, further studies are needed to evaluate the safety and efficacy of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe in animal models and in clinical trials. Finally, the development of new methods for the synthesis and purification of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe may improve its accessibility for research purposes.
合成方法
The synthesis of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(difluoromethoxy)aniline in the presence of a base such as triethylamine to yield N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe. The purity of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe can be improved through recrystallization or column chromatography.
科学研究应用
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to have potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Inflammation is another area of research where N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has shown promise. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. In neurological disorders, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to have neuroprotective effects and has been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.
属性
产品名称 |
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide |
|---|---|
分子式 |
C16H15F2NO2 |
分子量 |
291.29 g/mol |
IUPAC 名称 |
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-10-7-8-12(9-11(10)2)15(20)19-13-5-3-4-6-14(13)21-16(17)18/h3-9,16H,1-2H3,(H,19,20) |
InChI 键 |
LYNFINZRYYAWJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)C |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)

![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)








![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)
![6-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B277748.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide](/img/structure/B277754.png)